![molecular formula C20H28N2O4 B4418858 N-{3,5-DIMETHYL-4-[2-(4-MORPHOLINYL)-2-OXOETHOXY]PHENYL}CYCLOPENTANECARBOXAMIDE](/img/structure/B4418858.png)
N-{3,5-DIMETHYL-4-[2-(4-MORPHOLINYL)-2-OXOETHOXY]PHENYL}CYCLOPENTANECARBOXAMIDE
Overview
Description
N-{3,5-DIMETHYL-4-[2-(4-MORPHOLINYL)-2-OXOETHOXY]PHENYL}CYCLOPENTANECARBOXAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a cyclopentanecarboxamide core with a phenyl group substituted with dimethyl and morpholinyl-oxoethoxy groups. Its intricate structure makes it a subject of interest in synthetic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3,5-DIMETHYL-4-[2-(4-MORPHOLINYL)-2-OXOETHOXY]PHENYL}CYCLOPENTANECARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the phenyl ring substituted with dimethyl groups. This intermediate is then reacted with morpholine and oxoethoxy groups under controlled conditions to form the desired compound. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as palladium or copper complexes to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-{3,5-DIMETHYL-4-[2-(4-MORPHOLINYL)-2-OXOETHOXY]PHENYL}CYCLOPENTANECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketone groups to alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol, acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
N-{3,5-DIMETHYL-4-[2-(4-MORPHOLINYL)-2-OXOETHOXY]PHENYL}CYCLOPENTANECARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-{3,5-DIMETHYL-4-[2-(4-MORPHOLINYL)-2-OXOETHOXY]PHENYL}CYCLOPENTANECARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-{3,5-DIMETHYL-4-[2-(4-MORPHOLINYL)-2-OXOETHOXY]PHENYL}-1-NAPHTHAMIDE
- N-{3,5-DIMETHYL-4-[2-(4-MORPHOLINYL)-2-OXOETHOXY]PHENYL}-2,3,4-TRIMETHOXYBENZAMIDE
- N-[2,5-DIETHOXY-4-({[3-(4-MORPHOLINYL)PROPYL]CARBAMOTHIOYL}AMINO)PHENYL]BENZAMIDE
Uniqueness
N-{3,5-DIMETHYL-4-[2-(4-MORPHOLINYL)-2-OXOETHOXY]PHENYL}CYCLOPENTANECARBOXAMIDE stands out due to its unique combination of functional groups and structural features. The presence of both morpholinyl and cyclopentanecarboxamide moieties provides distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-[3,5-dimethyl-4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]cyclopentanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O4/c1-14-11-17(21-20(24)16-5-3-4-6-16)12-15(2)19(14)26-13-18(23)22-7-9-25-10-8-22/h11-12,16H,3-10,13H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYOISFANDGFGLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCC(=O)N2CCOCC2)C)NC(=O)C3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


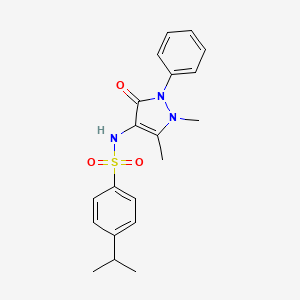
![8-amino-N-(4-fluorophenyl)-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridine-7-carboxamide](/img/structure/B4418791.png)
![2-(4-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide](/img/structure/B4418798.png)
![2-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}-3-methyl-6,7-dihydro-1-benzofuran-4(5H)-one](/img/structure/B4418799.png)
![2-(azepan-1-ylcarbonyl)-1-methylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4418810.png)
![3,4,5-trimethoxy-N-[2-(quinolin-8-yloxy)ethyl]benzamide](/img/structure/B4418812.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thiophene-2-carboxamide](/img/structure/B4418826.png)
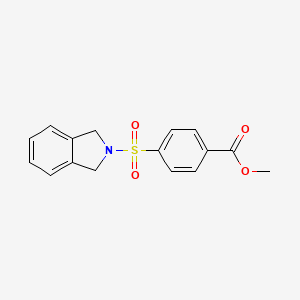
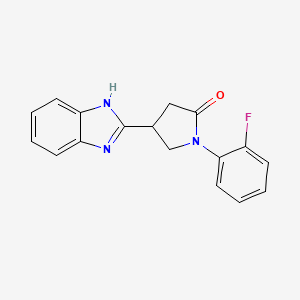
![2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2-bicyclo[2.2.1]heptanyl)acetamide](/img/structure/B4418844.png)
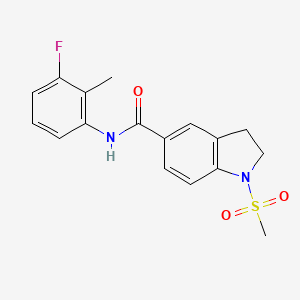
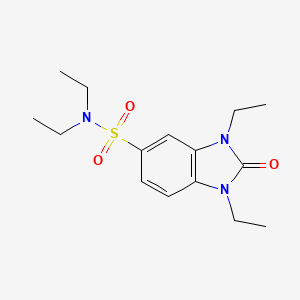
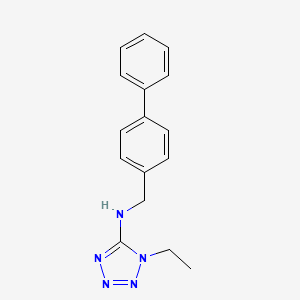
![1-(4-ETHYLPHENYL)-5-OXO-N-[(OXOLAN-2-YL)METHYL]PYRROLIDINE-3-CARBOXAMIDE](/img/structure/B4418883.png)
